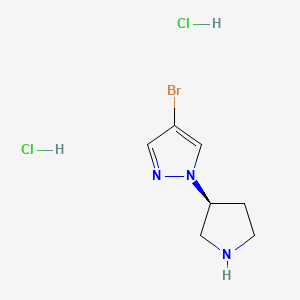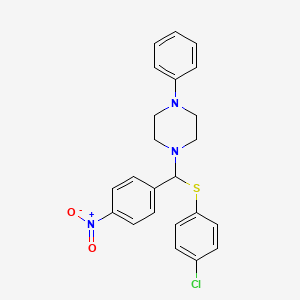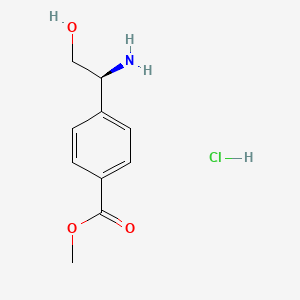
(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The “S-” prefix indicates that this compound has a specific stereochemistry, meaning the arrangement of atoms in space is important .
Scientific Research Applications
Pyrazole as a Key Scaffold in Kinase Inhibitors
Pyrazole and its derivatives, such as pyrazolo[3,4-b]pyridine, play a crucial role in the design of kinase inhibitors due to their versatility in binding to kinases through multiple modes. This interaction is particularly important in the hinge region of kinases, making pyrazole a common element in kinase inhibitor design. These compounds serve as key scaffolds due to their ability to form hydrogen bond donor–acceptor pairs, which are common among kinase inhibitors. The use of pyrazole scaffolds in kinase inhibitors highlights their importance in medicinal chemistry, especially for their potency, selectivity, and the ability to achieve multiple kinase binding modes (Wenglowsky, 2013).
Pyrrolidine in Medicinal Chemistry
Pyrrolidine is another significant scaffold in medicinal chemistry, valued for its role in the development of compounds for treating human diseases. Its saturated structure allows for efficient exploration of pharmacophore space, contributes to the molecule's stereochemistry, and enhances three-dimensional coverage due to "pseudorotation". The pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, have been utilized in bioactive molecules targeting selectivity. This review showcases the versatility of pyrrolidine in drug design, emphasizing its contribution to the stereochemistry of drug candidates and its impact on biological activity (Li Petri et al., 2021).
Properties
IUPAC Name |
4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUMNGZXDYQEQM-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2C=C(C=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)





![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)


![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)


